3'-Cyano-2,2-dimethylpropiophenone
Description
3’-Cyano-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, 3-(2,2-dimethylpropanoyl)benzonitrile . This compound is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a dimethylpropanoyl group at the 2-position of the benzene ring.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPHEGPMUGXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629215 | |
| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-12-6 | |
| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Cyano-2,2-dimethylpropiophenone can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :
Starting Material: 1,3-Dibromobenzene
Step 1: Reaction with magnesium in ether at -15°C to form a Grignard reagent.
Step 2: Reaction of the Grignard reagent with dimethylformamide (DMF) under heating for 6 hours to yield the final product.
Industrial Production Methods
Industrial production methods for 3’-Cyano-2,2-dimethylpropiophenone typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Cyano-2,2-dimethylpropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Cyano-2,2-dimethylpropiophenone involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylpropanoyl group can undergo various transformations. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropiophenone: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
4’-Cyano-2,2-dimethylpropiophenone: Similar structure but with the cyano group at the 4-position, leading to different reactivity and properties.
Uniqueness
3’-Cyano-2,2-dimethylpropiophenone is unique due to the specific positioning of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
3'-Cyano-2,2-dimethylpropiophenone is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyano group (C≡N) attached to a 2,2-dimethylpropiophenone structure. This configuration contributes significantly to its reactivity and biological interactions. The presence of both the cyano group and the bulky dimethyl substituents enhances its electrophilic properties, allowing it to interact with nucleophilic sites on proteins and other biomolecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. As an electrophile, the cyano group can participate in nucleophilic substitution reactions with thiol groups in proteins, potentially altering enzyme function or signaling pathways. This mechanism underlies its utility in biochemical research and drug development.
Biological Applications
The compound has been studied for several applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing potential therapeutic agents targeting neurological disorders due to its ability to interact with specific receptors and enzymes.
- Biochemical Research : Researchers utilize it to investigate enzyme-catalyzed reactions and explore its role in modulating biological pathways.
- Agrochemical Applications : Its unique structure enables it to be used in developing agrochemicals with specific biological activities.
Case Studies
- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes by binding covalently to active site residues. For example, studies indicate that compounds similar to this structure can significantly reduce enzyme activity by modifying key amino acids within the active site .
- Antiviral Activity : In recent screening studies, compounds structurally related to this compound demonstrated antiviral properties against various pathogens. The mechanisms involved include interference with viral replication processes through enzyme inhibition .
- Toxicological Assessments : Investigations into the toxicity profiles of this compound reveal that while it exhibits significant biological activity, it also requires careful evaluation regarding potential cytotoxic effects at higher concentrations.
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyano group attached to a propyl ketone | Specific position of cyano group enhances reactivity |
| 3'-Cyano-2,2-dimethylvalerophenone | Similar structure but longer alkyl chain | May exhibit different solubility and stability |
| 3'-Cyano-2,2-dimethylhexanophenone | Longer alkyl chain compared to propiophenone | Potentially altered biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
